2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

Description

BenchChem offers high-quality 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMRLFSFHWCUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178573 | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-48-6, 62128-61-4 | |

| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2387-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Authored by: A Senior Application Scientist

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties and applications of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This pyrimidine derivative is a critical intermediate in the synthesis of various biologically significant molecules, including antiviral agents and folic acid.[1] A thorough understanding of its chemical behavior is paramount for its effective utilization in research and development. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, reactivity, and analytical methodologies, grounded in established scientific literature.

Introduction and Molecular Overview

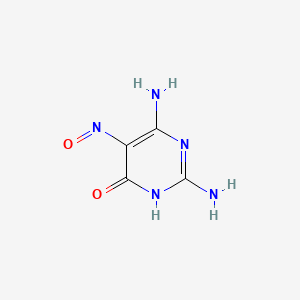

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine, with the molecular formula C₄H₅N₅O₂, is a heterocyclic organic compound featuring a pyrimidine core substituted with two amino groups, a hydroxyl group, and a nitroso group.[2] This unique combination of functional groups imparts a rich chemical reactivity and potential for diverse biological activities.[2] Its structural complexity also gives rise to interesting tautomeric equilibria, which can influence its reactivity and interactions in various chemical and biological systems.

The primary significance of this compound lies in its role as a key precursor in the synthesis of purine derivatives, such as guanine, and subsequently, antiviral drugs like ganciclovir.[1][3] The pyrimidine ring system itself is a fundamental component of nucleobases and is found in numerous natural and synthetic compounds with a wide array of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[4][5][6]

Visualizing the Core Structure

To fully appreciate the subsequent discussions on reactivity and properties, a clear understanding of the molecule's structure is essential.

Caption: Chemical structure of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Synthesis and Purification

The most common and efficient synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.[3] This precursor is typically synthesized from the condensation of guanidine nitrate and ethyl cyanoacetate.[3]

Experimental Protocol: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

This protocol is a representative method adapted from the scientific literature.[3]

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

-

React guanidine nitrate with ethyl cyanoacetate to form the pyrimidine ring.[3]

-

The resulting precipitate is dissolved in distilled water.

-

Adjust the pH to 5.0 with acetic acid to precipitate the purified 2,4-diamino-6-hydroxypyrimidine.[3]

-

Filter and dry the product.

Step 2: Nitrosation

-

Suspend 2,4-diamino-6-hydroxypyrimidine (60 g) in 1200 mL of water in a three-liter beaker.[3]

-

Add a solution of sodium nitrite (34 g) in 100 mL of distilled water.[3]

-

While stirring vigorously, add glacial acetic acid (40 mL) dropwise to the mixture.[3] This in-situ generation of nitrous acid is crucial for the electrophilic substitution at the C5 position of the electron-rich pyrimidine ring.

-

The reaction progress can be monitored by the formation of a colored precipitate.

-

After the reaction is complete, the product is filtered, washed with water, and dried to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Workflow for Synthesis and Key Transformations

Caption: Synthetic pathway from starting materials to the final product.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine are summarized in the table below. Its high melting point is indicative of strong intermolecular forces, likely due to hydrogen bonding facilitated by the amino and hydroxyl groups.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₅O₂ | [2] |

| Molecular Weight | 155.11 g/mol | [2] |

| Appearance | Pale red to light red solid | [2] |

| Melting Point | > 360 °C | [2] |

| Boiling Point (Predicted) | ~271.6 °C | [2] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 3200 cm⁻¹ (N-H stretching of amino groups), 1700 cm⁻¹ (C=O stretching, indicative of the keto tautomer), 1625 cm⁻¹ (N-H bending), and 1310 cm⁻¹ (N=O stretching of the nitroso group).[3]

-

Mass Spectrometry: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 155, corresponding to the molecular formula C₄H₅N₅O₂.[2]

Chemical Reactivity and Stability

The reactivity of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is dominated by its functional groups.

-

Reduction of the Nitroso Group: The nitroso group is readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine. This transformation is a cornerstone in the synthesis of purines.[3][7] Common reducing agents include sodium dithionite or catalytic hydrogenation over palladium on carbon (Pd/C).[3][7]

-

Acylation: The amino groups can undergo acylation reactions. For example, treatment with formamide can lead to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.[2]

-

Tautomerism: The presence of the hydroxyl group allows for keto-enol tautomerism, where the compound can exist in equilibrium with its 2,4-diamino-5-nitroso-1,6-dihydropyrimidin-6-one form. The prevalence of the keto form is suggested by the IR data.[3] Theoretical studies on related formamidopyrimidines indicate that the tautomeric equilibrium can be influenced by the polarity of the environment.[8]

Applications in Research and Drug Development

The primary application of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is as a key building block in organic synthesis.

-

Antiviral Drug Synthesis: It is a crucial intermediate in the industrial synthesis of guanine, which is a precursor for antiviral drugs like acyclovir and ganciclovir.[1][3] The synthesis involves the reduction of the nitroso group, followed by cyclization to form the purine ring system.

-

Potential Antibiotic Properties: Research has indicated that this compound exhibits potential antibiotic activity against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[2] This suggests its potential as a lead compound for the development of new antibiotics.

-

Folic Acid Intermediate: It is also an intermediate in the preparation of folic acid, an essential vitamin.[1]

The broader family of pyrimidine derivatives is known for a vast range of biological activities, including anti-HIV, antitumor, and antimicrobial properties, making this class of compounds a continued focus of medicinal chemistry research.[4][5]

Conclusion

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a versatile and highly functionalized molecule with significant importance in synthetic and medicinal chemistry. Its well-established synthetic routes and predictable reactivity make it an invaluable intermediate for the large-scale production of essential pharmaceuticals. Ongoing research into its inherent biological properties, such as its antibiotic potential, may open new avenues for its direct application in therapeutic development. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively and innovatively utilize this compound in their scientific endeavors.

References

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

-

PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]

-

Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

-

Googleapis.com. (1989). United States Patent (19). Retrieved from [Link]

-

PubMed. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. Retrieved from [Link]

- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

Sources

- 1. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 2. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]

- 3. tsijournals.com [tsijournals.com]

- 4. sjomr.org.in [sjomr.org.in]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

This guide provides a comprehensive technical overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a critical intermediate in pharmaceutical synthesis and a molecule of significant interest in biochemical research. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, key reactions, and biological significance, with a focus on practical application and scientific integrity.

Section 1: Core Chemical Identity and Properties

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a nitroso group attached to the pyrimidine ring. This unique combination of functional groups dictates its chemical reactivity and biological activity.

Chemical Structure and Identifiers

A notable point of clarification is the existence of two CAS numbers associated with this compound: 2387-48-6 and 62128-61-4.[1][2][3] While both refer to the same molecule, it is crucial for researchers to be aware of this and to verify the identifier used by their specific supplier. For the purpose of this guide, we will refer to both where appropriate.

| Property | Value | Source |

| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one | [1] |

| CAS Number | 2387-48-6, 62128-61-4 | [1][2][3] |

| Molecular Formula | C4H5N5O2 | [1][2] |

| Molecular Weight | 155.11 g/mol | [1][4] |

| Canonical SMILES | C1(=C(N=C(NC1=O)N)N)N=O | [1] |

| InChI Key | HVMRLFSFHWCUCG-UHFFFAOYSA-N | [1] |

| EC Number | 219-214-2 | [3][5] |

Physicochemical Properties

The compound typically presents as a pale red to light red solid.[1] It possesses a high melting point, exceeding 360°C, and a predicted boiling point of approximately 271.6°C.[1] This thermal stability is an important consideration for its handling and storage.

Section 2: Synthesis Methodologies

The synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is a well-established process, critical for its use as a starting material in various pharmaceutical manufacturing streams. The primary and most common route involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.

Laboratory-Scale Synthesis Protocol

This protocol outlines a typical laboratory procedure for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The underlying principle is the electrophilic substitution of a nitroso group onto the electron-rich pyrimidine ring.

Workflow for the Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

References

- 1. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]

- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2387-48-6 CAS MSDS (2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE - Safety Data Sheet [chemicalbook.com]

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Introduction

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pivotal intermediate in synthetic organic chemistry, distinguished by its vibrant color, typically a pale to light red solid, and its role as a precursor to a variety of biologically significant molecules.[1] Its structure, featuring a pyrimidine core activated by two amino groups and a hydroxyl group, makes it an ideal substrate for further chemical transformations. Primarily, it serves as the penultimate precursor to 2,4,5-triamino-6-hydroxypyrimidine (TAHP), which is a direct antecedent in the industrial synthesis of purines like guanine.[2] The synthesis of guanine, in turn, is fundamental for the large-scale production of antiviral medications such as ganciclovir.[2] This guide provides a detailed exploration of the principal synthetic pathway to 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, elucidating the underlying chemical principles and offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of the Precursor: 2,4-Diamino-6-hydroxypyrimidine

The cornerstone of this synthesis is the construction of the pyrimidine ring. The most robust and widely adopted method is the Traube pyrimidine synthesis, which involves the condensation of a guanidine source with an active methylene compound, such as a cyanoacetate ester.[3]

Core Principle: Base-Catalyzed Cyclocondensation

The reaction proceeds via a base-catalyzed condensation between guanidine and ethyl cyanoacetate. Guanidine provides the N-C-N amidine fragment, while ethyl cyanoacetate supplies the C-C-C backbone required to form the six-membered heterocyclic ring. A strong base, typically sodium ethoxide or methoxide, is essential to deprotonate the α-carbon of the ethyl cyanoacetate, generating a nucleophilic enolate that initiates the cyclization cascade.[3][4]

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

-

Preparation of Guanidine Free Base: In a suitable reactor, prepare a solution of sodium ethoxide in absolute ethanol by reacting metallic sodium with ethanol. To this, add guanidine hydrochloride or nitrate.[3][4] A salt metathesis reaction occurs, precipitating sodium chloride (if using guanidine HCl), while the guanidine free base is liberated in the ethanolic solution.[3]

-

Enolate Formation: In a separate vessel, add ethyl cyanoacetate to a freshly prepared solution of sodium ethoxide in ethanol. The ethoxide abstracts a proton from the α-carbon of ethyl cyanoacetate, forming the reactive ethyl sodiocyanoacetate.[3]

-

Condensation and Cyclization: Add the ethanolic solution of free guanidine to the ethyl sodiocyanoacetate solution. The mixture is then heated under reflux for approximately 2-4 hours.[3][4] During this step, the nucleophilic nitrogen of guanidine attacks the carbonyl carbon of the ester, and subsequent intramolecular cyclization and dehydration yield the pyrimidine ring.

-

Isolation and Purification: After the reaction is complete, the solvent is typically removed by distillation. The resulting solid residue is dissolved in hot water and acidified with a weak acid, such as glacial acetic acid, to a pH of approximately 5-7.[2][3] This neutralizes the reaction mixture and protonates the pyrimidine derivative, causing it to precipitate out of the aqueous solution.

-

Final Product: The precipitate is collected by filtration, washed with cold water to remove residual salts and impurities, and dried to yield 2,4-diamino-6-hydroxypyrimidine as a solid, often with yields reported between 80-95%.[3][4]

Causality and Field-Proven Insights

-

Choice of Guanidine Salt: While guanidine hydrochloride is common, guanidine nitrate is also frequently used, particularly in industrial processes where methanol is the solvent.[4][5] The choice often depends on cost, availability, and the solubility of the resulting inorganic byproduct (NaCl vs. NaNO₃).

-

Role of the Base: The use of sodium ethoxide or methoxide is critical. It serves not only to generate the free guanidine base from its salt but, more importantly, to create the highly nucleophilic enolate from the cyanoacetate ester, which is the rate-determining step for the initial condensation.[3]

-

Acidification for Precipitation: The pyrimidine product exists as a sodium salt in the alkaline reaction mixture, which is highly soluble in water. Acidification with acetic acid protonates the molecule, significantly reducing its solubility and enabling efficient isolation by precipitation.[2][3] Using a weak acid like acetic acid provides better pH control compared to strong mineral acids, preventing potential hydrolysis of the amino groups.

Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of 2,4-diamino-6-hydroxypyrimidine.

Part 2: C5-Nitrosation of the Pyrimidine Core

With the pyrimidine precursor in hand, the next critical step is the introduction of a nitroso (-NO) group at the C5 position. This is achieved through an electrophilic aromatic substitution reaction.

Core Principle: Electrophilic Substitution

The pyrimidine ring of 2,4-diamino-6-hydroxypyrimidine is electron-rich due to the powerful electron-donating effects (via resonance) of the two amino groups and the hydroxyl group. This high electron density makes the C5 position, which is ortho and para to these activating groups, highly susceptible to attack by a suitable electrophile. In this case, the electrophile is the nitrosonium ion (NO⁺).[6]

Mechanism of Nitrosation

The active nitrosating agent, the nitrosonium ion, is typically generated in situ from sodium nitrite (NaNO₂) in an acidic medium.[7] The acid protonates the nitrite ion, which then loses a molecule of water to form NO⁺. The electron-rich C5 atom of the pyrimidine ring attacks the nitrosonium ion, forming a sigma complex (a resonance-stabilized carbocation intermediate). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 5-nitroso product.

Experimental Protocol: Nitrosation under Acidic Conditions

-

Suspension: Suspend 2,4-diamino-6-hydroxypyrimidine in water to form a slurry.[2]

-

Reagent Addition: Add a solution of sodium nitrite in water to the pyrimidine suspension.[2]

-

Acidification: While stirring vigorously and maintaining a low temperature (typically between 15-25°C), slowly add a dilute acid, such as glacial acetic acid or formic acid, drop-wise.[2][8] The reaction is exothermic, and careful temperature control is crucial.

-

Reaction: The reaction mixture is stirred for a period, often around 1-2 hours, during which the color typically changes as the bright red or raspberry-red nitroso product forms and precipitates.[2][9]

-

Isolation: The solid product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried under vacuum. The reaction often proceeds with high yields, frequently reported in the 80-90% range.[2]

Causality and Field-Proven Insights

-

Generation of the Electrophile: The acidic environment is non-negotiable for this protocol. Without it, the concentration of the essential NO⁺ electrophile is insufficient to drive the reaction.[6][7]

-

Significance of Temperature Control: Nitrous acid (HNO₂) is notoriously unstable and decomposes at elevated temperatures. Maintaining a low temperature ensures a steady concentration of the nitrosating agent and prevents the formation of unwanted byproducts, including nitrogen oxides.[10]

-

Choice of Acid: While acetic acid is common, some industrial patents describe the use of dilute formic acid.[2][8] This choice can be strategic, especially in a multi-step synthesis where formic acid is used in a subsequent cyclization step to form guanine. Using formic acid in the nitrosation step allows for the recycling of the mother liquor, creating a more atom-economical and environmentally benign process.[8][11]

Pathway for C5-Nitrosation

Caption: Pathway for the C5-nitrosation of the pyrimidine precursor.

Quantitative Data Summary

The following table summarizes typical parameters for the two-step synthesis pathway.

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Reference(s) |

| 1. Precursor Synthesis | Guanidine salt, Ethyl cyanoacetate | Sodium ethoxide | Ethanol | Reflux (~78°C) | 80-95% | [3],[4] |

| 2. Nitrosation | 2,4-Diamino-6-hydroxypyrimidine | Sodium nitrite, Acetic acid | Water | 15-25°C | 80-90% | [2] |

Downstream Application: The Gateway to Purines

The primary value of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine lies in its facile conversion to other critical intermediates. The nitroso group is readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This reduction can be accomplished using various reagents, most commonly sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation.[2][12] The resulting triaminopyrimidine, possessing vicinal amino groups at the C4 and C5 positions, is perfectly primed for the construction of a fused imidazole ring, leading directly to the purine core structure of compounds like guanine.[2][8]

Overall Synthetic Pathway to Guanine

Caption: Overall pathway from starting materials to guanine.

Conclusion

The synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is a well-established, high-yielding, and robust two-step process that is fundamental to the production of essential pharmaceuticals. The initial construction of the pyrimidine ring via a Traube condensation is a classic example of heterocyclic synthesis, while the subsequent C5-nitrosation demonstrates a targeted electrophilic substitution on an activated aromatic system. A thorough understanding of the underlying mechanisms, particularly the conditions required for generating the reactive intermediates and the rationale for specific workup procedures, is crucial for optimizing this process for both laboratory-scale research and large-scale industrial production. This compound remains a testament to the power of fundamental organic reactions in building complex and valuable molecules.

References

- Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applica. (n.d.). Synlett.

-

2,4,6-Triaminopyrimidine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]

-

Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. (n.d.). ResearchGate. [Link]

- US Patent 4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (n.d.).

- EP Patent 0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).

-

Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. (n.d.). PrepChem.com. [Link]

- EP Patent 0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. (n.d.).

- CN Patent 108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (n.d.).

- Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. (n.d.).

-

2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure. [Link]

- CN Patent 108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. (n.d.).

-

An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). NIH. [Link]

-

Nitrosation of Amines. (2015). Chemistry LibreTexts. [Link]

Sources

- 1. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 9. 2,4,6-Triaminopyrimidine | 1004-38-2 | Benchchem [benchchem.com]

- 10. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 11. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]

- 12. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: Structure, Synthesis, and Applications

Introduction

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound of significant interest in medicinal and synthetic organic chemistry. Characterized by a pyrimidine core functionalized with two amino groups, a hydroxyl group, and a reactive nitroso moiety, this molecule serves as a critical building block in the synthesis of complex therapeutic agents. Its structural features, particularly its capacity for tautomerism and its strategically positioned reactive sites, make it a versatile precursor for the construction of purine analogs, including essential antiviral drugs like ganciclovir and acyclovir.[1]

Beyond its foundational role as a synthetic intermediate, recent investigations have highlighted its intrinsic biological potential, notably as an antibiotic agent against the pathogenic bacterium Clostridioides difficile.[1][2] This guide provides an in-depth technical overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, designed for researchers, scientists, and drug development professionals. We will explore its fundamental molecular structure, spectroscopic signature, key synthetic methodologies, and critical chemical transformations that underpin its utility in pharmaceutical development.

Part 1: Molecular Structure and Physicochemical Properties

The unique chemical behavior of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is intrinsically linked to its molecular architecture. Understanding its structure, including its predominant tautomeric form and solid-state conformation, is paramount for predicting its reactivity and interactions.

Chemical Identity

The compound is systematically identified by several key descriptors, summarized below for clarity and unambiguous reference.

| Identifier | Value |

| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one[2] |

| Primary CAS Number | 2387-48-6[1] |

| Synonyms | 2,6-diamino-4-hydroxy-5-nitrosopyrimidine, 2,6-diamino-5-nitroso-4-pyrimidinol[3] |

| Molecular Formula | C₄H₅N₅O₂[2] |

| Molecular Weight | 155.12 g/mol [1] |

| Canonical SMILES | C1(=C(N=C(NC1=O)N)N)N=O[2] |

| InChI Key | HVMRLFSFHWCUCG-UHFFFAOYSA-N[1] |

Tautomerism: A Key Structural Feature

Like many hydroxypyrimidines, this molecule exists as a mixture of tautomers in equilibrium. The primary forms involve keto-enol tautomerism at the C6-hydroxyl group and amino-imino tautomerism at the C2 and C4 amino groups. X-ray crystallography studies have definitively shown that in the solid state, the molecule predominantly adopts the 2,4-diamino-5-nitroso-1H-pyrimidin-6-one (keto) form.[2] This structural preference is stabilized by extensive intermolecular hydrogen bonding in the crystal lattice. The nitroso group is observed to be in a syn-periplanar conformation relative to the ring.[1]

Caption: Equilibrium between the predominant keto and minor enol tautomers.

Physicochemical Properties

The compound's physical properties are reflective of its highly polar and hydrogen-bonding nature.

| Property | Value | Source(s) |

| Appearance | Pale red to light red or rose-colored solid | [2] |

| Melting Point | >360 °C (decomposes) | [1] |

| Solubility | Very slightly soluble in water and DMSO, requires heating and/or sonication | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

Part 2: Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint for the molecular structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to low solubility, obtaining high-resolution NMR spectra can be challenging. However, using deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent allows for the observation of key signals, including the exchangeable protons of the amino and hydroxyl/amide groups.[1]

¹³C NMR (in DMSO-d₆): The carbon spectrum provides a clear map of the pyrimidine core's electronic environment.

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C6 (C=O) | ~163.2 | Characteristic of a carbonyl carbon in a heterocyclic ring.[2] |

| C2, C4 (-NH₂) | ~158.1, ~156.8 | Resonances are downfield due to attachment to electronegative nitrogen atoms.[2] |

| C5 (-N=O) | ~89.4 | Significantly shielded (upfield shift) due to the electronic effect of the nitroso group.[2] |

¹H NMR (in DMSO-d₆): The proton spectrum will show broad signals corresponding to the exchangeable protons of the two amino groups (-NH₂) and the ring amide proton (-NH-). The exact chemical shifts can vary with concentration and temperature, but their presence is a key diagnostic feature.

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight of the compound. The analysis reveals a prominent molecular ion peak corresponding to the molecular formula.

-

Molecular Ion (M⁺): m/z 155[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to N-H, O-H, C=O, and N=O vibrations.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200 | N-H and O-H stretching (broad due to hydrogen bonding) |

| ~1700 | C=O stretching (carbonyl of the pyrimidinone ring) |

| ~1625 | N-H bending (scissoring) of the amino groups |

| ~1310 | C-N stretching |

| ~1150 | N=O stretching (nitroso group) |

| Source: Representative data from synthesis protocols.[4] |

Part 3: Synthesis and Chemical Reactivity

The utility of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine stems from its straightforward synthesis and its capacity to undergo selective chemical transformations.

Synthetic Pathway: Nitrosation of a Pyrimidine Precursor

The most common and efficient synthesis involves the direct nitrosation of 2,4-diamino-6-hydroxypyrimidine. This reaction is typically performed in an acidic aqueous medium using sodium nitrite. The C5 position of the pyrimidine ring is activated towards electrophilic substitution by the electron-donating effects of the two amino groups and the hydroxyl group.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine[4]

-

Setup: In a suitable reaction vessel (e.g., a 3 L beaker), add 1200 mL of water and 60 g of 2,4-diamino-6-hydroxypyrimidine.

-

Reagent Addition: Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water and add it to the pyrimidine suspension.

-

Nitrosation: While stirring the mixture vigorously with a magnetic stirrer, add 40 mL of glacial acetic acid dropwise. A color change to red indicates the formation of the nitroso product.

-

Isolation: The red precipitate is collected by filtration, washed with water to remove residual acid and salts, and then dried.

-

Yield: This procedure typically affords a high yield, often around 80%.

Key Chemical Transformation: Reduction to a Triamine Intermediate

The most critical reaction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in drug development is the reduction of its nitroso group to a primary amine. This yields 2,4,5-triamino-6-hydroxypyrimidine (TAHP) , a direct precursor to guanine and its derivatives.

Caption: Key reaction pathway from the nitroso compound to purines.

Experimental Protocol: Reduction using Sodium Dithionite[4]

-

Suspension: Add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80 °C) distilled water in a beaker placed in a 90 °C water bath. Stir for 1 hour.

-

Solubilization: Add 46 mL of a 20% sodium hydroxide solution to aid in dissolving the suspension.

-

Reduction: Add 105 g of sodium dithionite (Na₂S₂O₄) in portions over a period of 20 minutes. The disappearance of the red color indicates the completion of the reduction.

-

Isolation: The resulting TAHP can be isolated, often as a sulfate salt, and used in subsequent cyclization steps to form the purine ring system.

Part 4: Applications in Research and Drug Development

Cornerstone Precursor for Antiviral APIs

The primary application of this compound is as a key intermediate in the industrial synthesis of guanine.[4] The TAHP derived from its reduction can be cyclized with formic acid or its derivatives to form the imidazole ring fused to the pyrimidine core, yielding the purine structure. This synthetic route is fundamental to the production of guanine-based antiviral drugs, including:

-

Acyclovir & Ganciclovir: Used to treat infections caused by herpes simplex virus (HSV) and cytomegalovirus (CMV).[1]

-

Famciclovir: A prodrug that is converted to penciclovir, another antiviral agent.[1]

Intrinsic Biological Activity: Antibiotic Potential

Independent of its role as a precursor, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine has been identified as a potential antibiotic. Studies have shown it possesses activity against Clostridioides difficile, a bacterium responsible for severe and often recurrent gastrointestinal infections.[2] Its specific mechanism of action is an area of ongoing research, but it may involve the inhibition of essential bacterial enzymes. This discovery opens a new avenue for its potential development as a lead compound for novel anti-infective therapies.

It is crucial to distinguish the biological activity of the title compound from its non-nitrosated precursor, 2,4-diamino-6-hydroxypyrimidine . The latter is a well-characterized inhibitor of GTP cyclohydrolase I, an enzyme involved in tetrahydrobiopterin (BH4) synthesis.[5]

Conclusion

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is more than a simple chemical intermediate; it is a versatile and enabling molecule in pharmaceutical science. Its rich chemistry, governed by tautomerism and the reactivity of its distinct functional groups, provides a robust platform for the synthesis of life-saving antiviral medications. The elucidation of its crystal structure and spectroscopic properties provides the necessary quality control framework for its industrial production. Furthermore, its emerging potential as a direct therapeutic agent against challenging pathogens like C. difficile ensures that this foundational pyrimidine derivative will remain a subject of intense scientific and clinical interest for years to come.

References

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

-

ChemWhat. (n.d.). 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE CAS#: 2387-48-6. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine. Retrieved from [Link]

Sources

Navigating the Challenges of a Sparingly Soluble Intermediate: A Technical Guide to the Solubility of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably guanine and its antiviral derivatives like acyclovir and ganciclovir.[1] Despite its synthetic utility, its physicochemical properties, particularly its limited solubility, present significant challenges in process development, formulation, and bio-assay design. This technical guide provides a comprehensive analysis of the available solubility data for 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, elucidates the chemical principles governing its solubility, and furnishes detailed, field-proven protocols for its empirical determination. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this critical, yet challenging, molecule.

Introduction: The Significance of a Challenging Intermediate

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (CAS No. 2387-48-6) is a heterocyclic compound whose importance is intrinsically linked to the production of purine-based therapeutics.[1] Its molecular structure, featuring multiple hydrogen bond donors and acceptors, results in a high melting point (>360°C) and strong intermolecular interactions, which are precursors to its characteristically low solubility.[1][2][3] The inherent difficulty in solubilizing this compound can create bottlenecks in synthetic workflows, leading to issues with reaction kinetics, mass transfer, and purification.[4]

A thorough understanding of the solubility profile is not merely an academic exercise; it is a critical determinant for:

-

Process Chemistry: Optimizing reaction conditions, particularly for heterogeneous reactions like catalytic hydrogenation where the compound is often used as a suspension.[4][5]

-

Analytical Method Development: Creating reliable methods for quantification requires an understanding of suitable diluents and solvent systems.

-

Early-Stage Drug Discovery: For any direct biological screening, understanding aqueous solubility is paramount for designing relevant assays and interpreting structure-activity relationships (SAR).[1]

This guide will deconstruct the solubility characteristics of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, moving from qualitative observations to the provision of robust experimental frameworks.

Physicochemical Properties and Solubility Profile

The available literature consistently characterizes 2,4-diamino-6-hydroxy-5-nitrosopyrimidine as a compound with very limited solubility in neutral aqueous solutions and most common organic solvents.

Qualitative Solubility Observations:

| Solvent System | Observed Solubility | Remarks | Source(s) |

| Water (Neutral pH) | Very Slightly Soluble / Almost Insoluble | Often requires heating and sonication to achieve even minimal dissolution. Forms a suspension at higher concentrations. | [2][3][4] |

| Acidic Aqueous Solution | Almost Insoluble | The compound's basicity is insufficient for significant solubility enhancement in acidic media. | [4] |

| Alkaline Aqueous Solution (e.g., NaOH, KOH) | Soluble | This is the most critical finding. The compound dissolves in alkali, indicating deprotonation to form a more soluble salt. | [4] |

| Dimethyl Sulfoxide (DMSO) | Very Slightly Soluble | Similar to water, heating and sonication are recommended to aid dissolution. | [2][3] |

Table 1: Summary of Qualitative Solubility Data for 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine.

While precise quantitative data is scarce in public literature, these qualitative descriptors form a coherent picture of a molecule that is largely insoluble under standard neutral conditions but can be brought into solution by manipulating the pH.

The Chemical Basis of pH-Dependent Solubility

The dramatic increase in the solubility of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in alkaline media is a direct consequence of its acidic proton. The compound can exist in tautomeric forms, but the hydroxyl group on the pyrimidine ring is the most likely site of deprotonation in the presence of a base.

The predicted pKa of this compound is approximately 8.33.[2][3] This value is pivotal as it explains the observed solubility behavior. At a pH well below the pKa (e.g., in neutral water, pH ≈ 7), the molecule exists predominantly in its neutral, protonated form. This form has strong intermolecular hydrogen bonding, leading to a stable crystal lattice and, consequently, low aqueous solubility.

However, as the pH of the medium approaches and surpasses the pKa, the equilibrium shifts towards the deprotonated, anionic form.

Caption: pH-dependent equilibrium of the compound.

This anionic salt is an ion, which interacts much more favorably with the polar water molecules through ion-dipole interactions. This disrupts the crystal lattice and leads to a significant increase in solubility. This principle is the cornerstone of why industrial processes often dissolve the compound in an alkaline solution before proceeding with subsequent reactions like hydrogenation.[4]

Experimental Protocols for Solubility Determination

The absence of standardized, quantitative solubility data in the literature necessitates that researchers determine it empirically for their specific applications. The following protocols are adapted from best practices for poorly soluble compounds and can be tailored for 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.[6]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often referred to as the shake-flask method, measures the true equilibrium solubility and is considered the gold standard.[6][7]

Objective: To determine the saturation concentration of the compound in a specific buffer or solvent after an extended equilibration period.

Methodology:

-

Preparation: Add an excess amount of solid 2,4-diamino-6-hydroxy-5-nitrosopyrimidine powder to a series of vials. A visible amount of undissolved solid should remain at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume of the desired test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M NaOH, DMSO).

-

Equilibration: Seal the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles.[6]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent where it is fully soluble (e.g., 0.5 M NaOH).

-

Create a calibration curve by making serial dilutions of the stock solution into the mobile phase used for analysis.

-

Analyze the filtered sample using a validated HPLC-UV or LC-MS method.

-

Determine the concentration of the dissolved compound by comparing its response to the calibration curve.

-

Data Reporting: The result is reported as the thermodynamic solubility in µg/mL or µM at the specified pH and temperature.

Caption: Workflow for thermodynamic solubility assay.

Protocol 2: Kinetic (Apparent) Solubility Determination

This high-throughput method is useful for early discovery settings and measures how readily a compound dissolves from a DMSO stock into an aqueous buffer.[6]

Objective: To determine the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate in an aqueous medium.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in 100% DMSO (e.g., 20 mM).[6]

-

Sample Preparation: In a microplate or microcentrifuge tubes, add a small volume of the DMSO stock solution to a much larger volume of aqueous buffer (e.g., add 5 µL of 20 mM stock to 245 µL of PBS pH 7.4). The final DMSO concentration should be kept low (<2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a shorter period, typically 1.5 to 2 hours.[6]

-

Precipitate Removal: Separate any precipitated material by either centrifugation at high speed or by using a filter plate.[6]

-

Quantification: Analyze the clear supernatant using a plate reader (UV-Vis absorbance) or by HPLC, comparing the result against a calibration curve prepared in a mixture of buffer and DMSO that matches the final assay conditions.[6]

Data Reporting: The result is reported as the kinetic solubility in µM. This value is often higher than the thermodynamic solubility but is highly relevant for planning in vitro assays.

Conclusion and Future Directions

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine remains a compound of high industrial and research importance. Its poor solubility in neutral media is a significant but manageable challenge. The key to successfully handling this intermediate lies in leveraging its pH-dependent solubility, with alkaline conditions providing a reliable method for dissolution. For research and development professionals, the lack of public quantitative solubility data underscores the necessity of performing in-house, empirical measurements. The thermodynamic and kinetic solubility protocols provided in this guide offer a robust framework for generating this critical data. Future work in this area could focus on co-crystal or salt screening to identify forms of the compound with enhanced aqueous solubility, potentially streamlining its use in both synthesis and direct biological applications.

References

- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

-

Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(10), 861-866. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved January 3, 2026, from [Link]

-

NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved January 3, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 3, 2026, from [Link]

-

LookChem. (n.d.). Cas 2387-48-6,2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.

-

NIH. (n.d.). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

-

Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.

-

PubMed. (n.d.). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. Retrieved January 3, 2026, from [Link]

-

FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved January 3, 2026, from [Link]

-

ChemWhat. (n.d.). 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE CAS#: 2387-48-6. Retrieved January 3, 2026, from [Link]

-

NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved January 3, 2026, from [Link]

-

US Pharmacopeia (USP). (n.d.). 〈711〉 DISSOLUTION. Retrieved January 3, 2026, from [Link]

-

TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. Retrieved January 3, 2026, from [Link]

Sources

- 1. 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine|CAS 2387-48-6 [benchchem.com]

- 2. Cas 2387-48-6,2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | lookchem [lookchem.com]

- 3. 2387-48-6 CAS MSDS (2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 5. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Foreword for the Research Professional

This document provides a specialized examination of the pyrimidine derivative 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. It is structured to guide researchers and drug development scientists through its molecular behavior, proposed signaling pathways, and the experimental methodologies required for its validation. We will dissect its chemical properties, distinguish it from structurally similar compounds, and present a evidence-based hypothesis for its primary mechanism of action.

Critical Distinction: The Essential Role of the 5-Nitroso Group

A common point of confusion in the literature is the functional difference between 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) and its precursor, 2,4-diamino-6-hydroxypyrimidine (DAHP). The presence of the nitroso (-NO) group at the 5-position fundamentally alters the compound's biological activity.

-

2,4-diamino-6-hydroxypyrimidine (DAHP) acts as an inhibitor of GTP cyclohydrolase I (GTP-CH).[1][2] This enzyme is the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthase (NOS).[1][3] By blocking BH4 synthesis, DAHP effectively suppresses the endogenous production of nitric oxide (NO).[2][3]

-

2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) , the subject of this guide, possesses a labile nitroso moiety. This functional group confers the potential to act as a direct donor of nitric oxide, a mechanism diametrically opposed to that of its precursor.

This guide will focus exclusively on the proposed mechanism of DAHNP as an exogenous source of nitric oxide.

Core Mechanism of Action: A Proposed Nitric Oxide Donor

The central hypothesis for the mechanism of action of DAHNP is its function as a nitric oxide (NO) donor. This activity is predicated on the chemical nature of the C-nitroso bond within the electron-rich pyrimidine ring system.

The lability of the nitroso group is supported by mass spectrometry data, which shows that a primary fragmentation pathway for DAHNP is the loss of a nitric oxide radical (•NO), generating a fragment at m/z 125.[4] This observation is characteristic of nitroso-containing compounds and provides strong evidence for the potential release of NO under physiological conditions.[4]

The proposed release of nitric oxide can be visualized as follows:

Caption: Proposed release of a nitric oxide radical from DAHNP.

The Downstream Signaling Cascade: Activation of Soluble Guanylate Cyclase

Once released, nitric oxide initiates a well-established signaling pathway by targeting soluble guanylate cyclase (sGC).[5]

-

sGC Binding and Activation: NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the ferrous heme iron cofactor of sGC in vascular smooth muscle cells and other target tissues.[6]

-

Conformational Change: This binding event induces a conformational change in the sGC enzyme, unburdening its catalytic domain.

-

GTP to cGMP Conversion: The activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]

-

Second Messenger Activity: cGMP acts as a crucial second messenger, activating downstream effectors such as cGMP-dependent protein kinase G (PKG). This leads to a cascade of phosphorylation events that ultimately decrease intracellular calcium levels, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[5]

The complete proposed signaling pathway is illustrated below:

Caption: The proposed NO-sGC-cGMP signaling pathway initiated by DAHNP.

Comparative Mechanistic Overview

To ensure clarity for research applications, the contrasting mechanisms of DAHNP and its precursor DAHP are summarized below.

| Feature | 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) | 2,4-diamino-6-hydroxypyrimidine (DAHP) |

| Key Functional Group | 5-Nitroso (-NO) | 5-Hydrogen (-H) |

| Proposed Primary Action | Exogenous Nitric Oxide (NO) Donor | Inhibitor of GTP Cyclohydrolase I (GTP-CH)[1][2] |

| Primary Molecular Target | Soluble Guanylate Cyclase (sGC)[5] | GTP Cyclohydrolase I (GTP-CH)[3] |

| Effect on NO Levels | Increases local NO concentration | Decreases endogenous NO synthesis[2] |

| Downstream Effect | Activation of cGMP pathway | Inhibition of BH4 synthesis, suppression of NOS activity[3] |

Protocols for Experimental Validation

The following protocols provide a framework for experimentally validating the proposed mechanism of action. This multi-step approach ensures a self-validating system, from direct chemical behavior to cellular response.

Experimental Workflow

Caption: A logical workflow for the experimental validation of DAHNP's mechanism.

Protocol 1: Quantification of Nitric Oxide Release via Griess Assay

Objective: To directly measure the release of NO from DAHNP in an aqueous solution by quantifying its stable breakdown product, nitrite.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DAHNP in DMSO.

-

Prepare Griess Reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh and protect from light.

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same buffer as the experiment (e.g., PBS, pH 7.4).

-

-

Experimental Setup:

-

In a 96-well plate, add DAHNP to PBS (pH 7.4) to final concentrations ranging from 1 µM to 1 mM. Include a vehicle control (DMSO in PBS).

-

Incubate the plate at 37°C for a defined time course (e.g., 0, 30, 60, 120 minutes).

-

-

Measurement:

-

At each time point, take 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of the Griess Reagent to each well containing the supernatant and standards.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. An increase in absorbance over time in DAHNP-treated wells indicates NO release.

-

Protocol 2: In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To determine if DAHNP can activate purified sGC by measuring the production of cGMP.

Methodology:

-

Reagent Preparation:

-

Use commercially available purified sGC.

-

Prepare an assay buffer (e.g., 50 mM TEA-HCl, pH 7.5, containing 1 mM GTP, 3 mM MgCl₂, and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).

-

-

Experimental Setup:

-

Pre-activate the sGC according to the manufacturer's instructions.

-

In reaction tubes, combine the assay buffer with varying concentrations of DAHNP (e.g., 0.1 µM to 100 µM).

-

Include a positive control (e.g., the NO donor SNP or an sGC activator like BAY 58-2667) and a negative control (vehicle).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the purified sGC to each tube.

-

Incubate at 37°C for 10 minutes.

-

Terminate the reaction by adding a stop solution (e.g., EDTA or by boiling).

-

-

Data Analysis:

-

Quantify the cGMP produced in each reaction tube using a commercially available cGMP ELISA kit.

-

A dose-dependent increase in cGMP production in the presence of DAHNP confirms its ability to activate the sGC enzyme.

-

Ancillary Biological Activities and Applications

Beyond its proposed role in NO signaling, DAHNP has been noted for other properties.

-

Potential Antibiotic Properties: Research has suggested that DAHNP may possess antibiotic activity, particularly against Clostridioides difficile.[4] However, the mechanism behind this effect is not yet elucidated and requires dedicated investigation.[4]

-

Chemical Synthesis Intermediate: DAHNP is a crucial intermediate in the industrial synthesis of purine derivatives. The 5-nitroso group is readily reduced to an amine, forming 2,4,5-triamino-6-hydroxypyrimidine (TAHP).[8][9] TAHP is a direct precursor for the synthesis of guanine and folic acid, which are vital for antiviral drug production and vitamin supplements.[8][10][11]

Caption: Role of DAHNP as a key intermediate in chemical synthesis.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action for 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is that of a nitric oxide donor, leading to the activation of the sGC-cGMP signaling pathway. This stands in stark contrast to its non-nitrosated precursor, DAHP, which inhibits endogenous NO synthesis. For researchers in pharmacology and drug development, this distinction is critical.

Future research should focus on:

-

Quantifying the NO-donating kinetics of DAHNP under various physiological conditions.

-

Elucidating the mechanism behind its reported antibiotic effects.

-

Exploring its therapeutic potential in preclinical models where targeted NO delivery is beneficial, such as in cardiovascular diseases or erectile dysfunction.

By providing a clear, evidence-based framework and actionable experimental protocols, this guide serves as a foundational resource for the continued investigation of this multifaceted pyrimidine derivative.

References

-

Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]

-

Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. PrepChem.com. [Link]

- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.

- EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

-

Sung, Y. J., Hotchkiss, J. H., & Dietert, R. R. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101–108. [Link]

- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.

-

Doležal, M., et al. (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 11(4), 214-226. [Link]

-

Feil, R., & Friebe, A. (2011). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. British Journal of Pharmacology, 164(2), 433-445. [Link]

-

VanAllan, J. A. (1952). 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses, 32, 45. [Link]

- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

-

van der Sluis, R. J., et al. (2022). Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model. British Journal of Pharmacology, 179(19), 4565-4578. [Link]

-

Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life Sciences, 72(9), 1015-1025. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]

- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]

- 10. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 11. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

Biological activity of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Authored by a Senior Application Scientist

Abstract

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) is a pivotal heterocyclic compound that bridges synthetic chemistry with profound biological applications. While historically recognized as a critical intermediate in the synthesis of purine derivatives, including essential antiviral drugs, emerging research has begun to uncover its intrinsic biological activities. This guide provides a comprehensive technical overview of DAHNP, detailing its synthesis, chemical reactivity, and multifaceted biological roles. We will explore its function as a precursor to potent therapeutics, its potential as an antibiotic agent, and the enzymatic inhibitory activities associated with its structural class. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile pyrimidine derivative.

Introduction and Chemical Profile

2,4-Diamino-6-hydroxy-5-nitrosopyrimidine, often abbreviated as DAHNP, is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a reactive nitroso group at the 5-position.[1] This unique combination of functional groups dictates its chemical behavior and forms the basis of its utility in organic synthesis and its potential biological effects.

Its primary significance lies in its role as a key precursor for the synthesis of guanine and various guanine-based antiviral medications, such as acyclovir and ganciclovir, which are indispensable in treating infections caused by herpes viruses and cytomegalovirus.[2] The strategic placement of the nitroso group allows for its reduction to a primary amine, facilitating the subsequent cyclization required to form the purine ring system.[2] Beyond this well-established role, DAHNP is gaining attention for its own bioactive properties, including potential antibiotic effects.[1][3]

Table 1: Chemical and Physical Properties of DAHNP

| Property | Value | Source(s) |

| CAS Number | 2387-48-6 | [2] |

| Molecular Formula | C₄H₅N₅O₂ | [1][2] |

| Molecular Weight | 155.12 g/mol | [1][2] |

| Appearance | Pale red to light red solid | [1] |

| Melting Point | >360 °C | [1][2] |

| Primary Application | Intermediate in pharmaceutical synthesis | [2] |

Synthesis and Core Reactivity

The synthesis of DAHNP is a well-documented process, valued for its efficiency and high yield. The causality behind the chosen reagents is rooted in the fundamental principles of electrophilic aromatic substitution on an activated pyrimidine ring.

General Synthesis Protocol: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine

The most common synthetic route involves the direct nitrosation of 2,4-diamino-6-hydroxypyrimidine. The amino and hydroxyl groups on the pyrimidine ring are electron-donating, which activates the C5 position, making it susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated in situ.

Experimental Protocol:

-

Preparation of Precursor Slurry: In a suitable reaction vessel (e.g., a three-liter beaker), suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.[4]

-

Addition of Nitrite Source: Prepare a solution of 34 g of sodium nitrite (NaNO₂) in 100 mL of distilled water and add it to the pyrimidine suspension while stirring.[4]

-

Generation of Electrophile and Reaction: While maintaining continuous stirring, introduce 40 mL of glacial acetic acid drop-wise into the mixture.[4] The acetic acid protonates the nitrite ion, generating nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺) electrophile that attacks the C5 position of the pyrimidine.

-

Isolation and Purification: The resulting DAHNP precipitate is collected by filtration. It can be further purified by dissolving it in water and adjusting the pH to 5.0 with acetic acid to precipitate the purified product, which is then filtered and dried.[4]

Key Chemical Reactivity: Reduction of the 5-Nitroso Group

The most significant reaction of DAHNP from a pharmaceutical standpoint is the reduction of its 5-nitroso group to a primary amine. This transformation yields 2,4,5-triamino-6-hydroxypyrimidine (TAHP), the direct precursor needed to construct the imidazole portion of the purine ring.[2][5]

Workflow: Synthesis of Guanine from DAHNP

Caption: Synthetic pathway from DAHNP to Guanine.

This reduction is typically achieved via catalytic hydrogenation using noble metal catalysts.[2] The resulting tri-amino pyrimidine can then be reacted with formic acid to introduce the final carbon atom, followed by cyclization to yield guanine.[2][6] This streamlined pathway is more efficient and environmentally favorable than many traditional methods.[2]

Key Biological Activities and Mechanisms of Action

While its role as a synthetic intermediate is paramount, DAHNP and its related structures exhibit notable biological activities.

Table 2: Summary of Biological Activities

| Activity | Target/System | Compound | Key Findings | Source(s) |

| Antiviral Precursor | Purine Synthesis | DAHNP | Serves as a key intermediate for guanine, acyclovir, and ganciclovir. | [2] |

| Antibiotic | Clostridioides difficile | DAHNP | Exhibits potential antibiotic properties against this pathogenic bacterium. | [1][2][3] |

| Enzyme Inhibition | GTP Cyclohydrolase I | 2,4-Diamino-6-hydroxypyrimidine (DAHP - Precursor) | Inhibits the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis, thereby suppressing nitric oxide (NO) production. | [7][8][9] |

| Anticancer (Analog) | Cyclin-Dependent Kinase 2 (CDK2) | NU6027 (DAHNP Derivative) | A potent and selective inhibitor of CDK2, suggesting potential for cancer therapy. | [10][11] |

Antibiotic Potential

Recent research has identified DAHNP as a potential antibiotic, particularly against the gram-positive bacterium Clostridioides difficile.[1][2] C. difficile is a major cause of nosocomial infections and can lead to severe gastrointestinal disease. The structural features of DAHNP suggest it may interfere with essential bacterial enzymes or metabolic pathways required for survival.[1] While the precise mechanism of action is still under investigation, this discovery positions DAHNP as a potential lead compound for the development of novel anti-infective agents.[2]

Enzyme Inhibition: A Family Trait

The biological activity of the broader 2,4-diaminopyrimidine family provides critical context for the potential of DAHNP.

Inhibition of Nitric Oxide Synthesis (via Precursor):